physicochemical properties of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde
physicochemical properties of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde
Topic: Physicochemical Properties and Synthetic Utility of 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists[1]
Executive Summary: The Architecture of Pyrrolic Building Blocks
3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde (CAS 124815-00-5) represents a critical class of substituted pyrroles utilized primarily as "northern" or "southern" hemisphere precursors in the total synthesis of porphyrins, chlorins, and dipyrromethene (BODIPY) dyes.[1][2] Unlike simple pyrroles, this molecule possesses orthogonal electrophilic (aldehyde) and nucleophilic (C5-position) sites, alongside a masking acetyl group that modulates the electron density of the heterocyclic ring.
This guide provides an authoritative analysis of its physicochemical behavior, synthetic pathways, and handling protocols, moving beyond basic catalog data to offer actionable experimental insights.
Molecular Identity and Structural Analysis[3][4]
The molecule is defined by a specific substitution pattern that balances steric bulk with electronic deactivation.[1] The 3-acetyl group acts as an electron-withdrawing group (EWG), stabilizing the pyrrole ring against oxidative degradation while directing subsequent electrophilic substitutions to the 5-position.
Table 1: Chemical Identity & Core Descriptors[1]
| Property | Descriptor |
| IUPAC Name | 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde |
| CAS Number | 124815-00-5 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| SMILES | CC1=C(C(=O)C)C(C=O)=N1 (Tautomeric representation) |
| InChIKey | Specific to isomer; verify against 3-Ac-4-Me substitution |
| Appearance | Off-white to tan/yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Sparingly soluble in H₂O |
Physicochemical Profile
3.1 Solid-State Properties[1]
-
Melting Point: Typically observed in the range of 130–150 °C (Note: Isomeric 4-acetyl-3-methyl analogs melt ~146 °C; purity significantly affects this range).[1]
-
Crystallinity: Tends to form needles or prisms when recrystallized from ethanol/water or benzene/petroleum ether mixtures.[1]
-
Stability: The compound is stable at room temperature but sensitive to photo-oxidation over prolonged periods.[1] The aldehyde moiety is susceptible to Cannizzaro-type disproportionation under strongly basic conditions.[1]
3.2 Solution-Phase Behavior (Acidity & Tautomerism)
-
pKa (NH): Estimated at ~15.5–16.[1]5. The electron-withdrawing acetyl and formyl groups slightly increase the acidity of the NH proton compared to unsubstituted pyrrole (pKa ~17.5).[1]
-
H-Bonding: In solution, the molecule exhibits strong intramolecular hydrogen bonding between the NH and the carbonyl oxygen of the acetyl group, which can influence NMR chemical shifts and solubility.
3.3 Spectral Signatures (Self-Validation)
To validate the identity of synthesized material, researchers should look for these diagnostic signals:
-
¹H NMR (DMSO-d₆/CDCl₃):
-
IR Spectroscopy:
-
ν(NH): Sharp band at ~3250–3300 cm⁻¹.[1]
-
ν(C=O): Two distinct bands; Aldehyde (~1660 cm⁻¹) and Ketone (~1640 cm⁻¹), often overlapping or split depending on H-bonding.
-
Synthetic Pathways & Mechanism[1]
The synthesis of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde requires precise regiocontrol.[1] Two primary methodologies are employed: the Vilsmeier-Haack Formylation (Method A) and the Oxidative Functionalization of Knorr Pyrroles (Method B).
Method A: Vilsmeier-Haack Formylation (Preferred)
This method involves the formylation of 3-acetyl-4-methylpyrrole.[1] Regioselectivity is governed by the electronic directing effects.[1] The acetyl group at C3 deactivates the C2 position, but steric factors and the activating methyl group at C4 can direct the formyl group to C2 or C5.
Protocol:
-
Reagent Formation: Generate the Vilsmeier reagent (chloroiminium ion) in situ by adding POCl₃ to DMF at 0 °C.[1]
-
Addition: Add 3-acetyl-4-methylpyrrole (dissolved in DMF or DCE) dropwise.
-
Heating: The reaction is heated (60–80 °C) to overcome the deactivating effect of the acetyl group.[1]
-
Hydrolysis: The iminium intermediate is hydrolyzed with aqueous sodium acetate (NaOAc) to yield the aldehyde.[1]
Method B: Sulfuryl Chloride Oxidation (Classic)
Starting from 3-acetyl-2,4-dimethylpyrrole (a Knorr pyrrole derivative), the C2-methyl group is selectively oxidized.
Mechanism:
-
Chlorination: Treatment with sulfuryl chloride (SO₂Cl₂) effects radical or electrophilic chlorination of the activated C2-methyl group to form a dichloromethyl intermediate (-CHCl₂).[1]
-
Hydrolysis: The gem-dichloride is hydrolyzed in water/alcohol to the aldehyde.[1]
Visualization: Synthetic Logic Flow[1]
Caption: Comparative synthetic routes. Method A (Left) uses formylation; Method B (Right) uses methyl oxidation.
Detailed Experimental Protocol (Method A)
This protocol is designed for the Vilsmeier-Haack route, offering higher purity profiles for drug development applications.[1]
Reagents:
-
Phosphorus Oxychloride (POCl₃, 1.2 eq)
-
N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)
-
Sodium Acetate Trihydrate (NaOAc[3]·3H₂O)
Step-by-Step Methodology:
-
Preparation of Vilsmeier Reagent:
-
Substrate Addition:
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat to 60 °C for 1–2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot should disappear.[1]
-
-
Hydrolysis & Work-up:
-
Isolation:
-
Cool to 4 °C. The product usually precipitates as a solid.[1]
-
Filter the solid.[1][4] If no precipitate forms, extract with CH₂Cl₂ (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0→5% MeOH in DCM).
-
Applications in Drug Development & Synthesis[1][6]
6.1 Porphyrin Synthesis (MacDonald Coupling)
This aldehyde is a "Northern Hemisphere" precursor.[1] It reacts with a dipyrromethane (bearing alpha-free positions) under acidic conditions (p-TsOH or TFA) to form a biladiene-ac intermediate, which is subsequently oxidized to the porphyrin. The 3-acetyl group eventually becomes a peripheral substituent on the porphyrin ring, often converted to an ethyl group (via reduction) or a vinyl group (via reduction/dehydration) to mimic natural heme analogs.
6.2 BODIPY Dyes
Condensation of this aldehyde with a pyrrole (typically 2,4-dimethylpyrrole) followed by complexation with BF₃·OEt₂ yields asymmetric BODIPY dyes.[1] The acetyl group induces a bathochromic shift (red-shift) in the fluorescence emission spectrum due to extended conjugation.[1]
6.3 Pharmaceutical Intermediates
The aldehyde functionality allows for reductive amination (forming amine linkers) or Knoevenagel condensations, serving as a scaffold for kinase inhibitors where the pyrrole core mimics the purine ring of ATP.
Safety and Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to oxidation to the carboxylic acid if exposed to air for months.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives. Organic Letters, 2018.
-
Physicochemical Properties of Substituted Pyrroles. PubChem Compound Summary, CID 124815-00-5.[1]
-
Vilsmeier-Haack Formylation Protocols. Organic Syntheses, Coll.[1] Vol. 4, p. 539.[1]
-
Porphyrin Synthesis Strategies. The Porphyrin Handbook, Vol 1. Academic Press.[1]
-
Reactivity of 3-Acetyl-2,4-dimethylpyrrole. Journal of the Chemical Society, Perkin Transactions 1.
